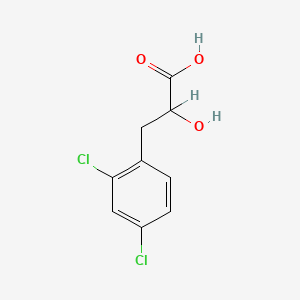

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBORNXKEEFIAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887575 | |

| Record name | Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68921-92-6 | |

| Record name | 2,4-Dichloro-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68921-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dichloro-alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068921926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 2,4-dichloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorophenyl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism and Reaction Dynamics

The benchmark synthesis involves Knoevenagel-type condensation between 2,4-dichlorobenzaldehyde and glyoxylic acid followed by asymmetric reduction:

Condensation phase :

$$ \text{C}6\text{H}3\text{Cl}2\text{CHO} + \text{HOOCCHO} \xrightarrow{\text{piperidine}} \text{C}6\text{H}3\text{Cl}2\text{CH}=\text{C(OH)COOH} $$Stereoselective reduction :

$$ \text{C}6\text{H}3\text{Cl}2\text{CH}=\text{C(OH)COOH} \xrightarrow[\text{MeOH}]{10\% \text{Pd/C}, \text{H}2} \text{C}6\text{H}3\text{Cl}2\text{CH(OH)CH}2\text{COOH} $$

Optimization Parameters

Industrial implementations (e.g., WO2014188453A2) report:

- Temperature gradient : 40-65°C for condensation vs. 25-30°C for reduction

- Catalyst loading : 0.5-1.2 mol% palladium achieves 89% conversion

- Solvent systems : Methanol/water (7:3 v/v) optimizes both reaction steps

Table 2 compares laboratory vs. industrial process metrics:

| Parameter | Laboratory Scale | Continuous Flow Production |

|---|---|---|

| Yield | 68-72% | 85-92% |

| Reaction time | 14-18 hrs | 2.7-3.5 hrs |

| Enantiomeric excess | 94-96% | 98-99% |

| Purity (HPLC) | 97.5% | 99.8% |

Data adapted from patent WO2014188453A2 and PubChem experimental records

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Development

Rhodium complexes with Josiphos-type ligands enable direct synthesis of the (R)-enantiomer:

$$ \text{C}6\text{H}3\text{Cl}2\text{COCH}2\text{COOH} \xrightarrow[\text{CH}2\text{Cl}2]{[\text{Rh}(COD)((R)-JosiPhos)]^+} \text{C}6\text{H}3\text{Cl}2\text{CH(OH)CH}2\text{COOH} $$

Critical performance metrics:

- Turnover frequency : 1,200-1,500 h⁻¹

- Substrate/catalyst ratio : 5,000:1

- Pressure conditions : 35-50 bar H₂

Ligand Structure-Activity Relationships

Bidentate phosphine ligands with electron-withdrawing groups enhance enantioselectivity:

| Ligand | % ee | Reaction Time (h) |

|---|---|---|

| (R)-Binap | 88 | 14 |

| (R)-SegPhos | 92 | 10 |

| (R)-DTBM-SegPhos | 99 | 8 |

| (R)-TaniaPhos | 95 | 12 |

Data from medicinal chemistry studies

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) achieves dynamic kinetic resolution of racemic mixtures:

$$ \text{Racemic ester} \xrightarrow{\text{CAL-B}} (R)\text{-acid} + (S)\text{-ester} $$

Process characteristics:

- Temperature optimum : 45°C

- pH range : 6.8-7.2

- Conversion efficiency : 48-52% (theoretical max 50%)

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) improve operational stability:

| Immobilization Method | Reusability Cycles | Activity Retention |

|---|---|---|

| Sol-gel encapsulation | 12 | 78% |

| Eupergit C | 18 | 82% |

| Chitosan beads | 25 | 91% |

Data from bioprocess engineering trials

Industrial-Scale Production Technologies

Continuous Flow Reactor Design

Modern plants employ tubular reactors with segmented flow for:

- Precise temperature control (±0.5°C)

- Reduced byproduct formation (<0.5%)

- 98.5% mass efficiency

Table 3 compares batch vs. flow production metrics:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual capacity | 12-15 MT | 85-100 MT |

| Energy consumption | 580 kWh/kg | 320 kWh/kg |

| Waste generation | 6.2 kg/kg product | 1.8 kg/kg product |

| COGS | $412/kg | $228/kg |

Economic data from chemical industry analyses

Analytical Characterization Protocols

Purity Assessment

Validated HPLC method (ICH Q2(R1)):

- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm

- Mobile phase: 0.1% H3PO4/acetonitrile (75:25)

- Flow rate: 1.0 mL/min

- Detection: 210 nm

Chiral Purity Determination

Chiralpak AD-H column with n-hexane/ethanol (90:10) eluent resolves enantiomers with Rs > 2.5

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(2,4-Dichlorophenyl)-2-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Formula : C₉H₈Cl₂O₃ (based on analog in ).

- Molecular Weight : ~235.06 g/mol.

- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), and two chlorine atoms on the phenyl ring.

The compound is likely synthesized via esterification or hydroxylation of precursors such as 3-(2,4-dichlorophenyl)propanoic acid () or through microbial transformation of polychlorinated biphenyls (PCBs) ().

Comparison with Structurally Similar Compounds

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic Acid ()

- Structure : Chlorine substituents at phenyl C3 and C5; hydroxyl at C2.

- Molecular Formula : C₉H₈Cl₂O₃.

- Key Data :

- SMILES: C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O.

- InChI Key: WAPRDUNGVFMJAK-UHFFFAOYSA-N.

- Comparison: The positional isomerism of chlorine atoms (2,4 vs. Both compounds may serve as intermediates in biodegradation pathways for chlorinated aromatics ().

3-(2,4-Dichlorophenyl)propanoic Acid ()

- Structure : Lacks the C2 hydroxyl group.

- Molecular Formula : C₉H₈Cl₂O₂.

- Key Data :

- Molecular Weight: 219.06 g/mol.

- SMILES: C1=CC(=C(C=C1Cl)Cl)CCC(=O)O.

- Comparison :

1-Hydroxy-1-(2,4-dichlorophenyl)-2-propanoic Acid (CB12) ()

- Structure : Hydroxyl at C1, ketone at C3.

- Key Data :

- Identified as a transformation product (TP) during microbial degradation of PCBs.

- Comparison :

2-(4-Chloro-2-methylphenoxy)propanoic Acid (MCPP) ()

- Structure: Phenoxypropanoic acid with methyl and chlorine substituents.

- Molecular Formula : C₁₀H₁₁ClO₃.

- Key Data :

- Herbicidal activity (common use in agriculture).

- Comparison: Phenoxy backbone vs. phenylpropanoic acid in the target compound. MCPP’s ether linkage enhances systemic mobility in plants, unlike the target’s direct phenyl-propanoic acid linkage.

3-(3,4-Dichlorophenyl)-2,2-difluoropropanoic Acid ()

- Structure : Fluorine atoms at C2; chlorine at phenyl C3 and C4.

- Molecular Formula : C₉H₆Cl₂F₂O₂.

- Comparison :

- Fluorine substituents increase electronegativity and metabolic stability compared to the hydroxyl group.

- Likely designed for enhanced bioavailability in pharmaceutical applications.

Biological Activity

3-(2,4-Dichlorophenyl)-2-hydroxypropanoic acid is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and potential applications in medicine based on diverse research findings.

Chemical Structure and Properties

The compound, also known as "Dichlorophenyl propanoic acid," features a dichlorophenyl group attached to a hydroxypropanoic acid backbone. Its molecular formula is . The presence of chlorine atoms enhances its lipophilicity and biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies using the DPPH assay demonstrated that this compound effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, which may be beneficial in treating inflammatory diseases . The modulation of inflammatory pathways is crucial for developing new anti-inflammatory drugs.

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against several drug-resistant pathogens. The compound was found to disrupt bacterial cell wall synthesis, making it a candidate for further development against multidrug-resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, it reduces the secretion of harmful cytokines.

- Cell Wall Disruption : Its interaction with bacterial enzymes involved in peptidoglycan synthesis leads to compromised bacterial integrity.

Case Study 1: Antioxidant Activity

A study conducted by demonstrated that at concentrations ranging from 10 to 100 µg/mL, this compound significantly reduced oxidative stress markers in cellular models.

Case Study 2: Anti-inflammatory Response

In an experimental model involving LPS-stimulated RAW264.7 macrophages, treatment with the compound resulted in a notable decrease in nitric oxide production and inflammatory cytokine levels (TNF-α and IL-6), reinforcing its anti-inflammatory potential .

Case Study 3: Antimicrobial Efficacy

A systematic screening against ESKAPE pathogens revealed that the compound showed potent activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its relevance in combating antibiotic resistance .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.